molecular formula C19H21NO6 B12510957 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate

Cat. No.: B12510957
M. Wt: 359.4 g/mol
InChI Key: CGNQPFAECJFQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-threonine monohydrate is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-threonine monohydrate typically involves the protection of the amino group of L-threonine with the Fmoc group. This is achieved by reacting L-threonine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Fmoc-L-threonine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-threonine monohydrate primarily undergoes deprotection reactions to remove the Fmoc group, enabling the free amino group to participate in peptide bond formation. The deprotection is typically achieved using piperidine in DMF .

Common Reagents and Conditions:

Major Products: The major product formed from the deprotection reaction is L-threonine, which can then be used in further peptide synthesis .

Scientific Research Applications

Fmoc-L-threonine monohydrate is extensively used in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action of Fmoc-L-threonine monohydrate involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired peptide chain, the Fmoc group is removed using piperidine, allowing the free amino group to participate in further reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNQPFAECJFQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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